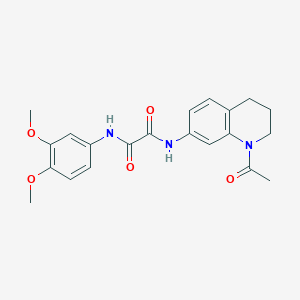

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3,4-dimethoxyphenyl)ethanediamide

CAS No.: 898413-34-8

Cat. No.: VC11903183

Molecular Formula: C21H23N3O5

Molecular Weight: 397.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898413-34-8 |

|---|---|

| Molecular Formula | C21H23N3O5 |

| Molecular Weight | 397.4 g/mol |

| IUPAC Name | N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(3,4-dimethoxyphenyl)oxamide |

| Standard InChI | InChI=1S/C21H23N3O5/c1-13(25)24-10-4-5-14-6-7-15(11-17(14)24)22-20(26)21(27)23-16-8-9-18(28-2)19(12-16)29-3/h6-9,11-12H,4-5,10H2,1-3H3,(H,22,26)(H,23,27) |

| Standard InChI Key | NUOUIPQGVTXFJD-UHFFFAOYSA-N |

| SMILES | CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3=CC(=C(C=C3)OC)OC |

| Canonical SMILES | CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3=CC(=C(C=C3)OC)OC |

Introduction

Molecular Formula

-

C22H25N3O3

Molecular Weight

-

379.5 g/mol

IUPAC Name

-

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(3,4-dimethoxyphenyl)ethanediamide

Structural Features

The compound consists of:

-

A tetrahydroquinoline core substituted at the 7th position with an ethanediamide group.

-

A 3,4-dimethoxyphenyl moiety attached to the ethanediamide group.

-

An acetyl group on the nitrogen atom of the tetrahydroquinoline ring.

General Synthetic Approach

The synthesis of compounds like N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3,4-dimethoxyphenyl)ethanediamide typically involves:

-

Formation of the tetrahydroquinoline core: This can be achieved through Povarov reactions or other cyclization methods.

-

Functionalization at the 7th position: Introduction of the ethanediamide group via amidation or coupling reactions.

-

Attachment of the dimethoxyphenyl group: This step involves coupling with a dimethoxy-substituted aromatic ring using reagents like carbodiimides or coupling catalysts.

Characterization Techniques

To confirm its structure and purity:

-

NMR Spectroscopy (¹H and ¹³C): Identifies chemical shifts corresponding to aromatic protons, methoxy groups, and amide protons.

-

Mass Spectrometry (MS): Confirms molecular weight.

-

Infrared Spectroscopy (IR): Detects characteristic functional groups such as amides (C=O stretch) and methoxy groups.

-

X-ray Crystallography: Provides detailed structural information if single crystals are available.

Biological Significance

Compounds containing tetrahydroquinoline and dimethoxyphenyl groups have been studied for their pharmacological activities:

-

Anticancer Potential:

-

Antimicrobial Activity:

Further biological evaluation is necessary to determine its efficacy and safety profile.

Medicinal Chemistry

The compound's structural features make it a candidate for:

-

Anticancer drug development.

-

Antimicrobial agents targeting resistant strains.

Material Science

Amides with aromatic substituents are used in:

-

Organic semiconductors.

-

Ligands for metal-organic frameworks (MOFs).

Research Insights from Related Compounds

Studies on related compounds provide insights into potential modifications:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume